molecular formula C7H11NOS B2785283 3-Amino-3-(thiophen-3-yl)propan-1-ol CAS No. 677006-14-3

3-Amino-3-(thiophen-3-yl)propan-1-ol

Cat. No.: B2785283
CAS No.: 677006-14-3
M. Wt: 157.23
InChI Key: IBCAXZDSJMQRKQ-UHFFFAOYSA-N
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Description

3-Amino-3-(thiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C7H11NOS It is characterized by the presence of an amino group, a thiophene ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(thiophen-3-yl)propan-1-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method is the reductive amination of 3-thiophenecarboxaldehyde with 3-aminopropanol under hydrogenation conditions using a suitable catalyst such as palladium on carbon. The reaction is carried out in a solvent like ethanol at elevated temperatures and pressures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(thiophen-3-yl)propanal.

    Reduction: Formation of 3-amino-3-(thiophen-3-yl)propanamine.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

3-Amino-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(thiophen-2-yl)propan-1-ol
  • 3-Amino-3-(furan-3-yl)propan-1-ol
  • 3-Amino-3-(pyridin-3-yl)propan-1-ol

Uniqueness

3-Amino-3-(thiophen-3-yl)propan-1-ol is unique due to the position of the thiophene ring, which can influence its reactivity and interaction with other molecules. The presence of both amino and hydroxyl groups also provides versatility in chemical reactions and potential biological activity.

Properties

IUPAC Name

3-amino-3-thiophen-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCAXZDSJMQRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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